molecular formula C24H25N3O5S B11356718 5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11356718
M. Wt: 467.5 g/mol
InChI Key: IDRZJXZSXKUMPE-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxazole ring, and a cyclopentathiophene moiety

Preparation Methods

The synthesis of 5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and cyclopentathiophene groups. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and oxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as other oxazole derivatives or compounds with methoxyphenyl groups. Compared to these compounds, 5-(4-METHOXYPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the cyclopentathiophene moiety, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25N3O5S/c1-30-15-9-7-14(8-10-15)19-12-18(27-32-19)22(28)26-24-21(17-5-2-6-20(17)33-24)23(29)25-13-16-4-3-11-31-16/h7-10,12,16H,2-6,11,13H2,1H3,(H,25,29)(H,26,28)

InChI Key

IDRZJXZSXKUMPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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